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Compound of Interest

Compound Name:
4-Chloro-2-(pyrrolidin-1-

yl)thiazole-5-carbaldehyde

Cat. No.: B1586859 Get Quote

An In-depth Technical Guide to 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde

Executive Summary
This guide provides a comprehensive technical overview of 4-Chloro-2-(pyrrolidin-1-
yl)thiazole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in

synthetic organic chemistry and drug discovery. The molecule's unique architecture, featuring a

trifecta of synthetically valuable moieties—a reactive aldehyde, a displaceable chloro group,

and a privileged pyrrolidinyl-thiazole scaffold—positions it as a highly versatile intermediate for

the construction of complex molecular libraries. We will delve into its core physicochemical

properties, explore its synthetic accessibility and reactivity profile, and contextualize its

applications within modern medicinal chemistry, supported by detailed protocols and

authoritative references.

Molecular Identity and Physicochemical Properties
4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is a solid organic compound whose

identity is established by the following identifiers and properties.

Table 1: Core Compound Identifiers
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Identifier Value

CAS Number 175543-06-3[1][2]

Molecular Formula C₈H₉ClN₂OS[1][2][3]

Molecular Weight 216.69 g/mol [1][2][3]

IUPAC Name
4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-

carbaldehyde[2]

| Common Synonyms| 4-CHLORO-2-(1-PYRROLIDINO)-5-THIAZOLECARBOXALDEHYDE[2]

[3] |

The physicochemical characteristics, largely based on computational predictions, provide

essential data for planning experimental work.

Table 2: Predicted Physicochemical Data

Property Predicted Value Source

Boiling Point
354.9 ± 45.0 °C at 760
mmHg

[2][3]

Density 1.441 ± 0.06 g/cm³ [2][3]

Flash Point 168.4 ± 28.7 °C

| pKa | 0.84 ± 0.10 |[2][3] |

Synthesis and Chemical Reactivity
The synthetic value of this compound lies in the orthogonal reactivity of its principal functional

groups. The thiazole core, substituted with both an electron-donating pyrrolidine group and an

electron-withdrawing aldehyde, presents a unique electronic environment that governs its

reactivity.

Plausible Synthetic Pathway
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While specific proprietary syntheses may vary, a logical and common method for introducing a

carbaldehyde group at the C5 position of an electron-rich thiazole ring is the Vilsmeier-Haack

reaction. This process involves the formylation of a suitable precursor, such as 4-Chloro-2-

(pyrrolidin-1-yl)thiazole, using a formylating agent generated in situ from phosphorus

oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

4-Chloro-2-(pyrrolidin-1-yl)thiazole
(Precursor)

1. POCl₃, DMF
2. Aqueous Workup

 Vilsmeier-Haack
Formylation 

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde
(Target Compound)

Click to download full resolution via product page

Caption: Plausible Vilsmeier-Haack synthesis of the title compound.

Reactivity Profile: A Dual-Handle Intermediate
The true utility for researchers lies in the compound's dual reactive sites, which can be

addressed sequentially or in one pot to generate diverse molecular scaffolds.

The Carbaldehyde Group: As a classic electrophilic center, the aldehyde is a gateway for

numerous transformations. It readily undergoes condensation reactions with amines to form

Schiff bases (imines), Wittig reactions to generate alkenes, and reductive amination to
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produce secondary amines. These reactions are fundamental in fragment-based drug design

for linking different molecular motifs.

The C4-Chloro Group: The chlorine atom on the thiazole ring is susceptible to nucleophilic

aromatic substitution (SNAr). This allows for the displacement of chloride by a wide range of

nucleophiles, such as amines, thiols, or alcohols, to introduce new substituents at the C4

position. This reactivity is critical for structure-activity relationship (SAR) studies, enabling

scientists to fine-tune the steric and electronic properties of the final molecule.

Applications in Medicinal Chemistry and Drug
Discovery
The structural components of 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde are well-

represented in pharmacologically active agents, making it a high-value starting material.

Privileged Scaffolds: Both the thiazole ring and the pyrrolidine moiety are considered

"privileged scaffolds" in medicinal chemistry.[4][5] Thiazoles are core components of

numerous compounds with a wide spectrum of biological activities, including anticancer,

antimicrobial, and anti-inflammatory properties.[4] The non-planar, saturated pyrrolidine ring

is highly effective for exploring three-dimensional pharmacophore space, which can lead to

improved binding affinity and selectivity for biological targets.[5]

Antimicrotubule Agents: Research into related 2-amino-thiazole derivatives has

demonstrated their potential as potent inhibitors of tubulin polymerization.[6] Specifically, the

2-(pyrrolidin-1-yl) substitution on a 4-amino-5-aroylthiazole was found to be crucial for high

activity against cancer cell lines.[6] This precedent strongly suggests that 4-Chloro-2-
(pyrrolidin-1-yl)thiazole-5-carbaldehyde is an ideal precursor for developing novel

anticancer agents that target the microtubule cytoskeleton.

Intermediate for Bioactive Molecules: The compound serves as a versatile building block for

synthesizing a variety of bioactive molecules, including potential antimicrobial and antifungal

agents, enzyme inhibitors, and receptor binding ligands.[7][8]

Representative Experimental Protocol: Schiff Base
Formation
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This protocol details a standard procedure for leveraging the aldehyde functionality, providing a

reliable method for derivatization.

Objective: To synthesize N-benzylidene-1-(4-chloro-5-formyl-1,3-thiazol-2-yl)pyrrolidine from

the title compound and benzylamine.

Materials:

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde (1.0 eq)

Benzylamine (1.1 eq)

Ethanol (anhydrous)

Acetic Acid (catalytic amount)

Round-bottom flask with reflux condenser

Magnetic stirrer and heating mantle

Thin Layer Chromatography (TLC) apparatus

Procedure:

Reaction Setup: To a solution of 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde (1.0

eq) in anhydrous ethanol, add benzylamine (1.1 eq).

Catalysis: Add a single drop of glacial acetic acid to catalyze the imine formation.

Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60 °C) for 2-4

hours.

Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot is

consumed.

Workup: Upon completion, cool the reaction mixture to room temperature. The product may

precipitate directly from the solution. If not, reduce the solvent volume under reduced

pressure.
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Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove

unreacted starting materials.

Purification: If necessary, the crude product can be further purified by recrystallization from a

suitable solvent like ethanol or isopropanol.

Characterization: Confirm the structure of the resulting Schiff base using NMR, IR, and Mass

Spectrometry.

Analytical Characterization
Full characterization of this compound is essential for confirming its identity and purity. While

proprietary spectra are held by suppliers, a standard analytical workflow would include:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the proton

and carbon framework. For example, ¹³C NMR data for the analogous 4-chloro-2-(1,2,3,4-

tetrahydro-isoquinoline-2-yl)-thiazole-5-carbaldehyde is publicly available and provides a

reference for expected chemical shifts.[9]

Mass Spectrometry (MS): To confirm the molecular weight (216.69 g/mol ) and isotopic

pattern characteristic of a monochlorinated compound.

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, particularly

the strong carbonyl (C=O) stretch of the aldehyde group.

Safety, Handling, and Storage
Proper handling is crucial for ensuring laboratory safety.

Hazard Classification: The compound is classified as harmful (Xn).[2][3]

Risk Statements: Key risks include being harmful if swallowed (R22) and irritating to the

eyes, respiratory system, and skin (R36/37/38).[2][3]

Safety Precautions: Always handle in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves (S36/37/39).[2][3] In case of eye contact, rinse immediately with plenty of

water and seek medical advice (S26).[2][3]
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Storage Conditions: Store in a tightly sealed container at 2-8°C under an inert atmosphere

(e.g., nitrogen or argon) to prevent degradation.[1][2][3]

Conclusion
4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is more than a mere chemical reagent; it

is a strategically designed synthetic intermediate that offers multiple avenues for molecular

elaboration. Its combination of a privileged heterocyclic core with two distinct and highly

valuable reactive functional groups makes it an indispensable tool for medicinal chemists and

researchers aiming to synthesize novel compounds with significant biological potential,

particularly in the realm of oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1586859#physicochemical-properties-of-4-chloro-2-
pyrrolidin-1-yl-thiazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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